1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1,5-dimethyl-4-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-3-5(9(12)13)4(6(10)11)7-8(3)2/h1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGVPPJLEAXGNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3920-41-0 | |
| Record name | 3920-41-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
One-Pot Alkylation-Nitration
A patent-described method combines methylation and nitration in a sequential one-pot process:
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React 5-methylpyrazole-3-carboxylate with DMC/K₂CO₃ at 120°C (12 h)
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Directly add HNO₃/H₂SO₄ at 0°C without intermediate isolation
This approach reduces purification steps but achieves lower overall yield (42%) due to incompatibility between basic alkylation conditions and acidic nitration media.
Solid-State Proton Transfer (SSPT)
Crystallographic studies reveal that 1,5-dimethyl-4-nitropyrazole-3-carboxylic acid forms dimeric structures via O–H···N hydrogen bonds (2.58 Å). This SSPT phenomenon stabilizes the crystalline product, enabling direct isolation from non-polar solvents like dichloroethane.
Challenges and Optimization Strategies
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Regiochemical Control : Competing nitration at position 5 can occur if reaction temperatures exceed 25°C. Maintaining strict temp control (±2°C) via cryostatic baths minimizes this side reaction.
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Ester Hydrolysis : Over-hydrolysis leading to decarboxylation is mitigated by using mild bases (KOH vs. NaOH) and avoiding prolonged heating.
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Purification : Column chromatography (SiO₂, EtOAc/hexane) effectively separates nitro isomers, but recrystallization from toluene/hexane (1:3) provides higher recovery of the pure acid .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of 1,5-dimethyl-4-amino-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-Carboxylic Acid Derivatives
Key Observations:
- Electron-Withdrawing Effects: The nitro group in the target compound enhances acidity at the carboxylic acid position compared to non-nitro analogs like 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid .
- Steric and Solubility Differences: Methyl ester derivatives (e.g., Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate) exhibit higher lipophilicity than the carboxylic acid form, impacting solubility and bioavailability .
- Substituent Position Sensitivity: The 1,5-dimethyl configuration in the target compound contrasts with 1,3,5-trimethyl analogs, where additional methyl groups may hinder crystallization or intermolecular interactions .
Table 3: Comparative Physicochemical Data
Notes:
- The nitro group reduces aqueous solubility compared to non-nitro analogs but may enhance binding to hydrophobic enzyme pockets .
- Methyl groups at positions 1 and 5 likely improve metabolic stability relative to phenyl-substituted derivatives (e.g., 1,5-diphenyl analogs) .
Biological Activity
1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (DMNPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthetic pathways, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₆H₇N₃O₄
- Molecular Weight : 185.14 g/mol
- CAS Number : 3920-41-0
- Functional Groups : Contains a nitro group (), two methyl groups (), and a carboxylic acid group ().
Synthesis
The synthesis of DMNPC typically involves the cyclization of precursors such as 3,5-dimethyl-1H-pyrazole with nitric acid for nitro group introduction, followed by carboxylation processes. This multi-step synthesis can be optimized for industrial production using automated reactors and continuous flow systems to enhance efficiency .
DMNPC exhibits biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor due to structural similarities with other biologically active pyrazoles. The nitro group can participate in redox reactions, while the carboxylic acid can form hydrogen bonds with biological macromolecules .
- Antimicrobial Properties : Studies have indicated that DMNPC may possess antimicrobial activity, making it a candidate for further exploration in drug development .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical in treating various inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activities of DMNPC:
- Anti-inflammatory Activity :
- Antimicrobial Activity :
- Cytotoxicity Against Cancer Cell Lines :
Q & A
Q. What are the common synthetic routes for 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid, and what key reaction conditions are required?
Methodological Answer: The synthesis typically involves functionalization of pyrazole precursors through nitration and carboxylation. A general approach includes:
Ester Hydrolysis : Starting from ester derivatives (e.g., methyl or ethyl esters), hydrolysis with aqueous NaOH (10%) in ethanol at 60°C for 4 hours yields the carboxylic acid .
Nitration : Introduction of the nitro group at the 4-position can be achieved using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .
Purification : Acidification with HCl precipitates the product, followed by recrystallization from ethanol/water.
Q. Key Conditions :
- Temperature control during nitration to prevent side reactions.
- Use of inert atmospheres for moisture-sensitive intermediates.
Q. What spectroscopic and crystallographic methods are employed to confirm the structure of this compound?
Methodological Answer: Structural confirmation relies on a combination of techniques:
NMR Spectroscopy : and NMR identify substituent patterns (e.g., methyl groups at 1- and 5-positions, nitro group at 4-position). For example, methyl protons appear as singlets near δ 2.25 ppm .
X-ray Crystallography : Determines bond angles and dihedral angles (e.g., C7—N1—N2—C9 torsion angle: 179.71°) to confirm regiochemistry and planarity .
Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H] peaks) .
Q. Table 1: Representative Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| NMR | δ 2.25 (s, 3H, CH) | |
| X-ray | C15—O1 bond length: 1.387 Å | |
| ESI-MS | [M+H]: 309.1 |
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage : Keep in airtight containers at –20°C to prevent decomposition. Avoid exposure to moisture .
- Handling : Use respiratory protection (N95 masks), nitrile gloves, and eye protection. Work in a fume hood due to potential release of nitrogen oxides upon decomposition .
- Stability : Stable under inert atmospheres (N). Incompatible with strong oxidizers; monitor for color changes (indicative of nitro group reduction) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address challenges like low yields or impurity formation?
Methodological Answer:
- Low Yields : Optimize nitration by using acetic anhydride as a solvent to enhance regioselectivity .
- Impurities : Employ column chromatography (silica gel, hexane/EtOAc) or preparative HPLC (C18 column, methanol/water) for purification .
- Reaction Monitoring : Use TLC (UV detection) or in-situ IR to track nitro group incorporation.
Q. Table 2: Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Nitration solvent | Acetic anhydride | |
| Purification method | Silica gel chromatography | |
| Reaction time (hydrolysis) | 4 hours at 60°C |
Q. What strategies are recommended for resolving contradictions in spectral data or biological activity results across different studies?
Methodological Answer:
- Spectral Discrepancies :
- Re-examine solvent effects (e.g., DMSO vs. CDCl) on NMR shifts .
- Compare crystallographic data (e.g., bond angles) to rule out polymorphic variations .
- Biological Activity :
- Standardize assays (e.g., MIC for antimicrobial studies) using reference strains and controls .
- Validate results with dose-response curves and replicate experiments.
Q. What experimental approaches are used to evaluate the biological activity of this compound, and how are controls implemented?
Methodological Answer:
- Antimicrobial Testing :
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
- Enzyme Inhibition :
- Perform kinetic assays (e.g., COX-2 inhibition) with celecoxib as a reference inhibitor .
Q. Table 3: Biological Assay Design
| Assay Type | Key Parameters | Reference |
|---|---|---|
| MIC Determination | 24-hour incubation at 37°C | |
| MTT Cytotoxicity | 48-hour exposure, IC calculation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
